3-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-(2-nitrobenzenesulfonyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a methyl group at the third position and a 2-nitrobenzenesulfonyl group attached to the piperidine ring. Piperidine derivatives are widely recognized for their significant role in the pharmaceutical industry due to their diverse biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-1-(2-nitrobenzenesulfonyl)piperidine typically involves the following steps:
Sulfonylation: The nitrobenzene derivative is then subjected to sulfonylation using sulfonyl chloride in the presence of a base such as pyridine.
Piperidine Formation: The final step involves the formation of the piperidine ring through a cyclization reaction, where the sulfonylated nitrobenzene derivative reacts with a suitable amine under controlled conditions.
Industrial Production Methods: Industrial production of 3-methyl-1-(2-nitrobenzenesulfonyl)piperidine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methyl-1-(2-nitrobenzenesulfonyl)piperidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents like dichloromethane.
Cyclization: Suitable amines, controlled temperature and pressure conditions.
Major Products Formed:
Reduction: Formation of 3-methyl-1-(2-aminobenzenesulfonyl)piperidine.
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Methyl-1-(2-nitrobenzenesulfonyl)piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-methyl-1-(2-nitrobenzenesulfonyl)piperidine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonyl group enhances the compound’s ability to penetrate biological membranes, facilitating its interaction with intracellular targets. The piperidine ring provides structural stability and contributes to the compound’s overall biological activity .
Vergleich Mit ähnlichen Verbindungen
3-Methyl-1-(2-aminobenzenesulfonyl)piperidine: A reduced form of the compound with an amino group instead of a nitro group.
3-Methyl-1-(2-chlorobenzenesulfonyl)piperidine: A derivative with a chloro group instead of a nitro group.
3-Methyl-1-(2-methylbenzenesulfonyl)piperidine: A derivative with a methyl group instead of a nitro group.
Uniqueness: 3-Methyl-1-(2-nitrobenzenesulfonyl)piperidine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The combination of the nitro and sulfonyl groups enhances its potential as a versatile intermediate in organic synthesis and its applicability in various scientific research fields .
Eigenschaften
Molekularformel |
C12H16N2O4S |
---|---|
Molekulargewicht |
284.33 g/mol |
IUPAC-Name |
3-methyl-1-(2-nitrophenyl)sulfonylpiperidine |
InChI |
InChI=1S/C12H16N2O4S/c1-10-5-4-8-13(9-10)19(17,18)12-7-3-2-6-11(12)14(15)16/h2-3,6-7,10H,4-5,8-9H2,1H3 |
InChI-Schlüssel |
ZCHRWPUDSHETPY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.